(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol
Overview
Description
(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol, also known as TMPPM, is an organic compound of significant research interest. It belongs to the class of organic compounds known as piperidines and is a derivative of (1-methyl-4-piperidinyl)methanol. TMPPM has a variety of applications in the scientific research field, ranging from its use as a substrate in enzymatic assays to its potential as a therapeutic agent.
Scientific Research Applications
Heterocyclic Building Blocks in Medicinal Chemistry
The compound is a heterocyclic building block that can be used in the synthesis of various medicinal agents. Its structure contains a pyrazole ring, which is a common motif in many pharmaceuticals due to its mimicry of the adenine base in nucleic acids. This structural similarity allows for potential interactions with biological targets such as enzymes and receptors .
Antileishmanial and Antimalarial Activities
Recent studies have shown that derivatives of the pyrazole compound exhibit significant in vitro antileishmanial and in vivo antimalarial activities. These findings suggest that the compound could serve as a starting point for the development of new treatments for leishmaniasis and malaria, two major parasitic diseases affecting millions worldwide .
Agricultural Chemical Research
Pyrazole derivatives, including the compound , have been explored for their potential use in agricultural chemicals. For instance, they can be used to synthesize malonamide derivatives, which have shown promise as novel insecticides. This application is particularly important for developing safer and more effective pest control methods .
Supramolecular Chemistry
The compound’s ability to form stable structures through hydrogen bonding makes it a candidate for use in supramolecular chemistry. This field involves the creation of complex structures with specific functions, such as molecular recognition, which is vital for the development of new materials and sensors .
Organic Synthesis Methodologies
This compound is also valuable in organic synthesis, serving as a precursor for various synthetic methodologies. Its versatility allows for the creation of a wide range of alkyl and aryl-1H-pyrazoles, which are useful intermediates in the synthesis of more complex organic molecules .
properties
IUPAC Name |
[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-12(9-17)5-7-16/h12,17H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXNUDHNHXSSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.